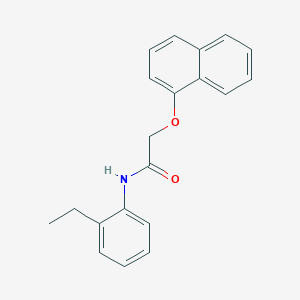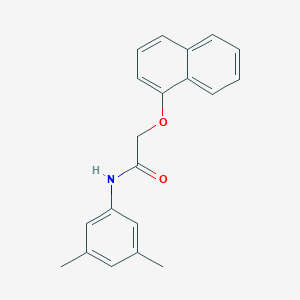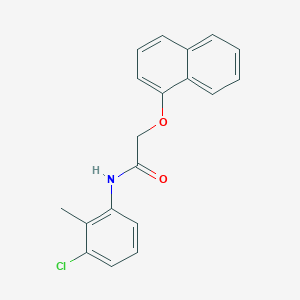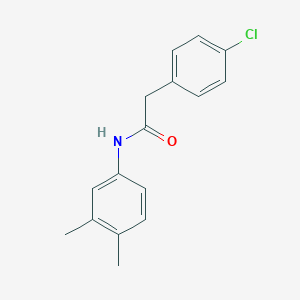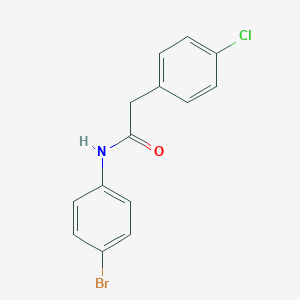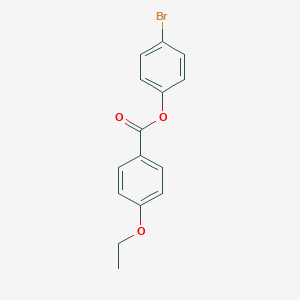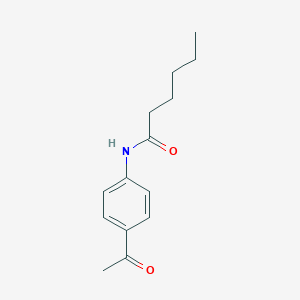
N-(4-acetylphenyl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetylphenyl)hexanamide, also known as N-phenylacetyl-L-prolylglycine ethyl ester or Noopept, is a synthetic nootropic drug that has been widely used for cognitive enhancement and neuroprotection. It was first developed in Russia in the 1990s and has since gained popularity in other countries for its purported benefits in improving memory, focus, and mood.
Mechanism of Action
Noopept works by modulating the activity of glutamate receptors in the brain, which are responsible for learning and memory processes. It also stimulates the production of nerve growth factors, which promote the growth and survival of neurons.
Biochemical and Physiological Effects:
Noopept has been shown to improve cognitive function in healthy individuals as well as in those with cognitive impairment. It can enhance memory consolidation, attention, and learning ability. It also has neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
Noopept has several advantages for lab experiments, including its high potency and low toxicity. However, its short half-life and rapid metabolism can make it challenging to administer and study. Additionally, the lack of standardized dosing and administration protocols can make it difficult to compare results across studies.
Future Directions
There are several future directions for research on Noopept, including investigating its potential therapeutic applications in other neurological disorders such as multiple sclerosis and traumatic brain injury. Further studies are also needed to establish optimal dosing and administration protocols for Noopept and to better understand its long-term effects on cognitive function and brain health.
Synthesis Methods
The synthesis of N-(4-acetylphenyl)hexanamide involves the reaction of N-(4-acetylphenyl)hexanamideyl-L-prolylglycine ethyl ester with hexanoyl chloride in the presence of a base catalyst such as triethylamine. This process yields Noopept as a white crystalline powder with a molecular weight of 318.4 g/mol.
Scientific Research Applications
Noopept has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke. Studies have shown that Noopept can enhance cognitive function by increasing the levels of neurotransmitters such as acetylcholine and glutamate in the brain.
properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-(4-acetylphenyl)hexanamide |
InChI |
InChI=1S/C14H19NO2/c1-3-4-5-6-14(17)15-13-9-7-12(8-10-13)11(2)16/h7-10H,3-6H2,1-2H3,(H,15,17) |
InChI Key |
ZTTZMEJRHAFANA-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)NC1=CC=C(C=C1)C(=O)C |
Canonical SMILES |
CCCCCC(=O)NC1=CC=C(C=C1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-{[(naphthalen-1-yloxy)acetyl]amino}benzoate](/img/structure/B291448.png)

